molecular formula C25H42O21 B12088837 1,5-a-L-Arabinopentaose

1,5-a-L-Arabinopentaose

Cat. No.: B12088837
M. Wt: 678.6 g/mol
InChI Key: MONGGAYLDOOREZ-UHFFFAOYSA-N
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Description

1,5-α-L-Arabinopentaose is a pentasaccharide composed of five arabinose units linked by α-1,5-glycosidic bonds. It is a naturally occurring oligosaccharide found in plant cell walls, particularly in the hemicellulose fraction. This compound plays a crucial role in the structural integrity and functionality of plant cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-α-L-Arabinopentaose can be synthesized through enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme endo-arabinanase is commonly used to cleave the α-1,5-glycosidic bonds in arabinan, resulting in the formation of 1,5-α-L-Arabinopentaose .

Industrial Production Methods

Industrial production of 1,5-α-L-Arabinopentaose involves the extraction of arabinan from plant sources such as sugar beet pulp or pectin-rich byproducts. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase to produce 1,5-α-L-Arabinopentaose .

Chemical Reactions Analysis

Types of Reactions

1,5-α-L-Arabinopentaose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

1,5-α-L-Arabinopentaose exerts its effects primarily through its interaction with specific enzymes and receptors. It binds to glycoside hydrolases, facilitating the hydrolysis of glycosidic bonds in arabinan. This interaction is crucial for the degradation and utilization of arabinan in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-α-L-Arabinopentaose is unique due to its specific structure and the number of arabinose units. This structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and plant cell wall dynamics .

Properties

IUPAC Name

5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONGGAYLDOOREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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